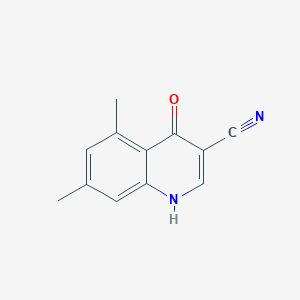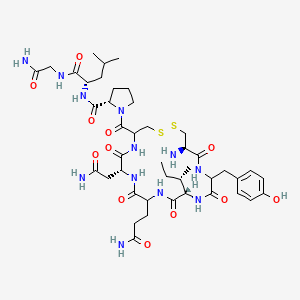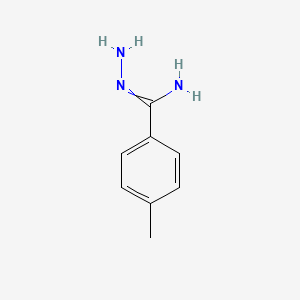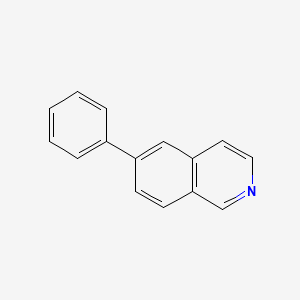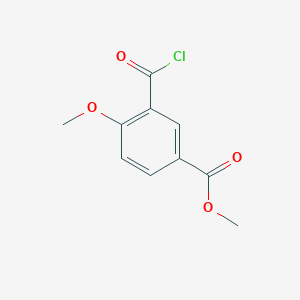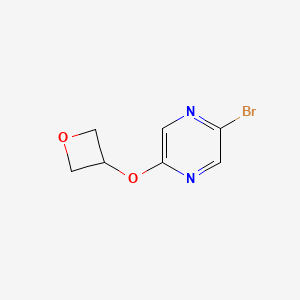
2-Bromo-5-(3-oxetanyloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(3-oxetanyloxy)pyrazine is a heterocyclic compound that contains both bromine and oxetane functional groups attached to a pyrazine ring Pyrazine derivatives are known for their diverse applications in pharmaceuticals, organic materials, and bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-oxetanyloxy)pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the oxetane group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(3-oxetanyloxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxetane ring can be oxidized to form more reactive intermediates or reduced to open the ring structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon–carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing Agents: Such as peroxides, used to oxidize the oxetane ring.
Major Products
Substituted Pyrazines: Formed through nucleophilic substitution reactions.
Oxidized Intermediates: Formed through oxidation of the oxetane ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(3-oxetanyloxy)pyrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(3-oxetanyloxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-3-(methylamino)pyrazine: Another pyrazine derivative with similar bromine substitution.
Pyrrolopyrazine Derivatives: Contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
2-Bromo-5-(3-oxetanyloxy)pyrazine is unique due to the presence of the oxetane ring, which enhances its chemical reactivity and potential applications in diverse fields. The combination of bromine and oxetane groups in a pyrazine scaffold makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H7BrN2O2 |
|---|---|
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
2-bromo-5-(oxetan-3-yloxy)pyrazine |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-1-10-7(2-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2 |
InChI-Schlüssel |
NIYXTAIGQMXYPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


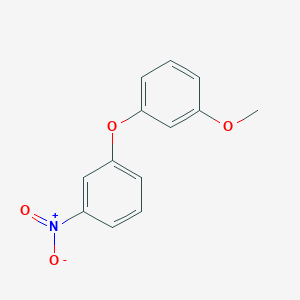
![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
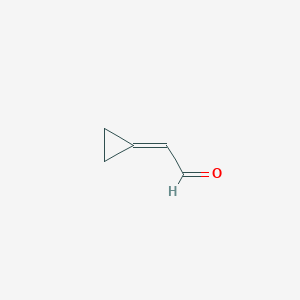
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
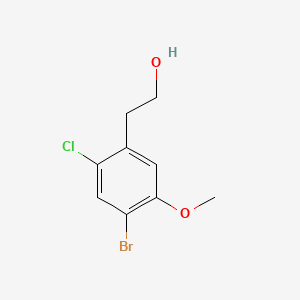
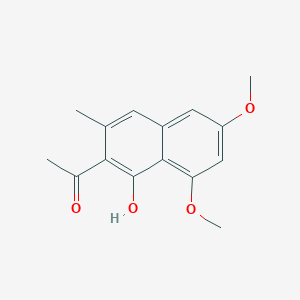
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
